6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
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Overview
Description
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that features a combination of sulfonyl, piperazine, and pyridazinamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzenesulfonyl chloride, piperazine, 6-methyl-2-pyridylamine, and 3-chloropyridazine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine would involve optimization of reaction conditions to maximize yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various alkylated or acylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism by which 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine: Contains a chlorine atom on the phenyl ring.
Uniqueness
Structural Features: The presence of the ethyl group and the specific arrangement of functional groups confer unique chemical and biological properties.
Reactivity: Differences in reactivity and interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-3-18-7-9-19(10-8-18)31(29,30)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-20-6-4-5-17(2)23-20/h4-12H,3,13-16H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGBZKCCCACSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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